Dimethyl glutarate
CAS No.: 1119-40-0
Cat. No.: VC0526198
Molecular Formula: C7H12O4
Molecular Weight: 160.17 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1119-40-0 |
---|---|
Molecular Formula | C7H12O4 |
Molecular Weight | 160.17 g/mol |
IUPAC Name | dimethyl pentanedioate |
Standard InChI | InChI=1S/C7H12O4/c1-10-6(8)4-3-5-7(9)11-2/h3-5H2,1-2H3 |
Standard InChI Key | XTDYIOOONNVFMA-UHFFFAOYSA-N |
SMILES | COC(=O)CCCC(=O)OC |
Canonical SMILES | COC(=O)CCCC(=O)OC |
Appearance | Solid powder |
Boiling Point | 199.4 to 203 °F at 13 mm Hg (USCG, 1999) 214.0 °C 213.5-214 °C @ 752 MM HG; 93.5-94.5 °C @ 13 MM HG 199.4-203°F |
Colorform | LIQUID |
Flash Point | 218 °F (USCG, 1999) 218°F |
Melting Point | -42.5 °C |
Introduction
Chemical and Physical Properties of Dimethyl Glutarate
Structural and Molecular Characteristics
DMG belongs to the class of fatty acid methyl esters, characterized by the esterification of glutaric acid with methanol. Its IUPAC name is dimethyl pentanedioate, and its structure consists of a five-carbon dicarboxylic acid backbone with two methyl ester groups . The compound’s linear structure contributes to its moderate polarity, enabling its use as a solvent for both polar and nonpolar substances.
Thermodynamic and Spectroscopic Data
Key thermodynamic properties include:
Property | Value | Reference |
---|---|---|
Melting Point | −13°C | |
Boiling Point | 96–103°C (15 mm Hg) | |
Density (25°C) | 1.09 g/mL | |
Vapor Pressure (20°C) | 0.2 mm Hg | |
Refractive Index (n₂₀⁰) | 1.4215 | |
Flash Point | 218°F (103°C) |
Infrared (IR) spectroscopy reveals characteristic absorption bands at 1,740 cm⁻¹ (C=O stretch) and 1,150–1,250 cm⁻¹ (C–O ester vibrations) . Nuclear magnetic resonance (NMR) spectra show distinct proton environments: δ = 1.96 ppm (quintet, 2H), 2.39 ppm (triplet, 4H), and 3.66 ppm (singlet, 6H for methyl groups) .
Synthesis Methods and Reaction Mechanisms
Traditional Esterification Approaches
The most common synthesis involves the acid-catalyzed esterification of glutaric acid or its anhydride with methanol. A representative procedure involves reacting glutaric anhydride (29.4 mmol) with methanol (100 mL) in the presence of concentrated sulfuric acid (0.31 mL) at room temperature for 18 hours . This method achieves a 96% yield of DMG, with purification via dichloromethane extraction .
Reaction Equation:
Catalytic Reductive Deamination of Glutamic Acid
Recent research highlights a sustainable route using glutamic acid, a biomass-derived amino acid. Pd/C-mediated reductive alkylation converts glutamic acid to N,N-dimethylglutamic acid, followed by Pt/TiO₂-catalyzed C–N hydrogenolysis in methanol at 225°C and 30 bar H₂ . This method yields 81% DMG alongside trimethylamine, a valuable co-product .
Advantages:
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Utilizes renewable feedstocks.
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Integrates nitrogen recycling into methylamines.
Industrial and Consumer Applications
Solvent and Intermediate in Polymer Processing
DMG’s low viscosity (2.53 mm²/s) and high boiling point make it ideal as a solvent in coatings, adhesives, and metalworking fluids . It is particularly effective in paint strippers and automotive cleaners due to its ability to dissolve polar resins without hydrolyzing under mild conditions .
Role in Bio-Based Chemical Production
The catalytic conversion of glutamic acid to DMG represents a shift toward circular economy principles in chemical manufacturing. This process aligns with green chemistry goals by minimizing waste and utilizing non-petroleum resources .
Phase Behavior in Separation Processes
Liquid-liquid equilibrium (LLE) studies of the (water + ethanol + DMG) system at 298.15–318.15 K demonstrate DMG’s efficacy in ethanol recovery from fermentation broths . Distribution coefficients (D = 0.12–0.35) and separation factors (S = 2.1–4.7) indicate preferential partitioning of ethanol into the DMG-rich phase, enabling energy-efficient separations .
Recent Advances and Future Directions
Catalytic Process Optimization
Research into bimetallic catalysts (e.g., Pt-Ru/TiO₂) aims to enhance hydrogenolysis efficiency and reduce reaction temperatures . Advances in continuous-flow reactors could further improve the scalability of bio-based DMG production.
Expanding Applications in Green Chemistry
DMG’s role as a precursor for dimethyl 2-methylglutarate—a monomer in biodegradable polymers—is under investigation. Additionally, its use in electrolyte formulations for lithium-ion batteries offers potential improvements in thermal stability .
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